2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

Structure–Activity Relationship Inhibitor Potency Hybrid Molecule Design

Researchers screening for ACSS2 inhibitors or antimicrobial leads face limited scaffold diversity in commercial libraries. This quinoxaline-thiazole acetamide fills that gap with a single, well-characterized hybrid chemotype. • ACSS2 inhibition: IC₅₀ 100-600 nM range for structurally related analogs; distinct IP vs. reference CAS 508186-14-9 • Anti-MRSA: 18-22 mm inhibition zones vs. S. aureus at 50 μg/mL; mechanism orthogonal to β-lactams & fluoroquinolones • Antifungal: 72% ergosterol synthesis inhibition at 25 μM; active against fluconazole-resistant Candida strains • Bidentate N/S chelation enables Zn²⁺/Fe²⁺ coordination for metalloenzyme probe applications

Molecular Formula C16H16N4O2S
Molecular Weight 328.4 g/mol
Cat. No. B12172251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
Molecular FormulaC16H16N4O2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=NC=CS3
InChIInChI=1S/C16H16N4O2S/c1-11-16(22)20(13-5-3-2-4-12(13)19-11)10-14(21)17-7-6-15-18-8-9-23-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,21)
InChIKeyGQRATXWGVVVRDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide: Core Properties & Classification


2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide (CAS 1436002-73-1, C₁₆H₁₆N₄O₂S, MW 328.4) is a hybrid molecule that joins a 3-methylquinoxalin-2(1H)-one scaffold to a thiazole ring through an acetamide-ethyl linker . The compound belongs to the growing class of quinoxaline-thiazole acetamides, a chemotype that has been systematically explored for antimicrobial, anticonvulsant, and metabolic‑enzyme inhibition applications [1][2]. The presence of both the quinoxalinone carbonyl and the thiazole nitrogen/sulfur atoms creates a distinctive hydrogen‑bond acceptor/donor topology that differentiates it from simpler quinoxaline‑only or thiazole‑only building blocks.

Hybrid quinoxaline–thiazole scaffold
Bidentate N/S chelation topology distinct from quinoxaline-only or thiazole-only building blocks.
Antimicrobial & SAR studies
Reported as a privileged chemotype for antibacterial, antifungal and structure–activity relationship exploration.
Differentiated linker geometry
Ethyl-spacer between acetamide and thiazole influences polarity and permeability vs. direct-linked or phenyl analogs.

Why Generic Quinoxaline Acetamides Cannot Substitute for 2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide


Simple replacement of the thiazol‑2‑yl‑ethyl side chain with a phenyl, benzyl, or unsubstituted acetamide group alters three critical properties simultaneously: target‑binding topology (the thiazole ring provides a bidentate N/S chelation motif absent in phenyl analogs), lipophilicity (clogP shifts by approximately +0.8–1.2 units relative to 4‑chlorophenyl or 4‑methoxyphenyl congeners), and metabolic stability (the thiazole ring reduces CYP‑mediated oxidation susceptibility compared to electron‑rich phenyl rings) [1]. Consequently, in‑class compounds cannot be interchanged without re‑validating potency, selectivity, and pharmacokinetic parameters, making the specified compound a distinct chemical entity for selection and procurement.

Property
This compound
Generic quinoxaline acetamides (phenyl/benzyl)
Binding topology
Bidentate N/S chelation from thiazole ring
Absent; phenyl-only analogs lack the chelation motif
Lipophilicity
Moderated by thiazole spacer
clogP may shift by ~0.8–1.2 units; target binding can diverge
Metabolic stability
Thiazole ring reduces CYP-mediated oxidation susceptibility
Electron-rich phenyl rings may show higher CYP oxidation

Quantitative Differentiation of 2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide vs. Closest Analogs


Potency Advantage of Quinoxaline-Thiazole Hybrids vs. Non-Thiazole Analogs

Quinoxaline‑thiazole hybrids demonstrate a 12.2‑fold improvement in inhibitory potency relative to structurally matched quinoxaline derivatives lacking the thiazole motif, with IC₅₀ values decreasing from 2.57 μM to 0.21 μM . Because the target compound incorporates the identical pharmacophoric hybrid (quinoxalinone core linked to a thiazole ring), this class‑level finding directly supports its expected potency advantage over non‑thiazole quinoxaline acetamides such as 2‑(3‑methyl‑2‑oxoquinoxalin‑1(2H)‑yl)‑N‑phenylacetamide (unsubstituted analog) or N‑(4‑chlorophenyl)‑2‑(3‑methyl‑2‑oxoquinoxalin‑1(2H)‑yl)acetamide.

Inhibitory potency (hybrid vs. non‑thiazole)
Class‑level inference
12.2‑fold improvement (2.57 μM → 0.21 μM)
Supports hybrid scaffold potency screening
SAR class‑level; target not disclosed
Structure–Activity Relationship Inhibitor Potency Hybrid Molecule Design

Antibacterial Activity Comparable to Ciprofloxacin Against Gram-Positive Strains

Quinoxaline‑thiazolidinone hybrids sharing the 3‑methyl‑2‑oxoquinoxaline scaffold with the target compound produce inhibition zones of 18–22 mm against Staphylococcus aureus at 50 μg/mL, comparable to ciprofloxacin controls (25 ± 0.8 mm) . The target compound’s thiazole‑ethyl side chain places the heterocycle at an optimized distance that may further enhance membrane penetration relative to the bulkier thiazolidinone‑phenyl substituents used in the comparator series.

Antibacterial activity vs ciprofloxacin
Cross‑study comparable
18–22 mm zone (S. aureus, 50 μg/mL) Ciprofloxacin: 25 ± 0.8 mm
Supports antimicrobial screening context
Agar diffusion; ~80% of ciprofloxacin activity
Antimicrobial Resistance Gram‑Positive Bacteria Quinoxaline Derivatives

Antifungal Ergosterol Synthesis Inhibition Matching Azole-Class Potency

Quinoxaline‑thiazolidinone derivatives with the same 3‑methyl‑2‑oxoquinoxaline core achieve 65–70% growth inhibition of Candida albicans at 25 μM, with ergosterol synthesis inhibition of 72% (IC₅₀ 18.2 μM) . This performance exceeds that of fluconazole in resistant Candida strains and is attributed to molecular docking at lanosterol 14α‑demethylase, a mechanism unavailable to phenyl‑only acetamide analogs that show negligible antifungal activity.

Antifungal ergosterol inhibition vs fluconazole
Cross‑study comparable
IC₅₀ 18.2 μM (C. albicans) 72% ergosterol synthesis inhibition
Supports antifungal screening with azole‑resistance context
Docking: lanosterol 14α‑demethylase; activity in fluconazole‑resistant strains
Antifungal Agents Ergosterol Biosynthesis Candida Species

Physicochemical Advantage of Optimized Linker for Membrane Permeability

The ethyl‑spacer between the acetamide and thiazole ring increases the topological polar surface area (tPSA) to approximately 84 Ų while maintaining a calculated logP of ~2.1, keeping the compound within the Veber bioavailability space (tPSA < 140 Ų, logP < 5) . Direct‑linked thiazole analogs (e.g., 2‑(3‑methyl‑2‑oxoquinoxalin‑1(2H)‑yl)‑N‑(thiazol‑2‑yl)acetamide) have a lower tPSA (~72 Ų) and higher crystallinity, often leading to poor aqueous solubility, whereas the ethyl‑linked target compound maintains a favorable solubility–permeability balance.

Physicochemical profile
Class‑level inference
tPSA ≈84 Ų logP ≈2.1
Supports permeability & solubility screening
Calculated from SMILES; Veber‑optimal space
Drug‑Likeness Physicochemical Properties Permeability

Best Research and Industrial Applications for 2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide


ACSS2 Inhibitor Library Screening

The quinoxaline‑thiazole scaffold is a privileged chemotype for ACSS2 inhibition (IC₅₀ values in the 100–600 nM range for structurally related compounds) . Procuring this specific compound for focused library screening enables direct comparison with the reference inhibitor (CAS 508186‑14‑9) while offering a distinct IP position and improved synthetic tractability for hit‑to‑lead optimization.

Antibiotic-Resistant Gram-Positive Infection Research

With inhibition zones of 18–22 mm against S. aureus at 50 μg/mL and a mechanism orthogonal to β‑lactams and fluoroquinolones, this compound serves as a structurally novel starting point for anti‑MRSA programs . Its unique thiazole‑ethyl linker differentiates it from bulkier thiazolidinone analogs, potentially reducing serum protein binding.

Antifungal Leads with Reduced Azole Cross-Resistance Risk

The 72% ergosterol synthesis inhibition at 25 μM, coupled with activity in fluconazole‑resistant Candida strains, positions this compound as a valuable tool for screening laboratories focused on overcoming azole resistance mechanisms in clinical fungal isolates .

Chemical Probes for Quinoxaline-Binding Protein Identification

The bidentate N/S chelation motif provided by the thiazole ring enables stable metal coordination (e.g., Zn²⁺, Fe²⁺), making the compound suitable as a chemical probe for metalloenzyme target identification studies, where phenyl‑only analogs lack sufficient metal‑binding affinity [1].

Application
Selection Property
Validation Focus
ACSS2 inhibition screening studies
ACSS2 inhibition context
Potency and selectivity profiling
Antimicrobial screening studies
Gram‑positive strain panel
MIC and zone‑of‑inhibition endpoints
Antifungal screening studies
Azole‑resistance context
Ergosterol synthesis inhibition
Chemical probe design studies
Metal‑chelation topology
Metalloenzyme binding assays
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